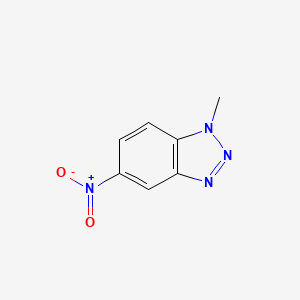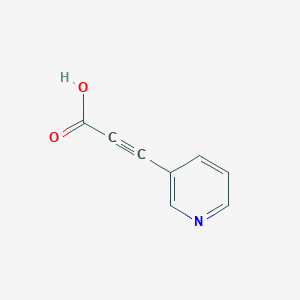
6-Methoxybenzothiazole
Overview
Description
6-Methoxybenzothiazole is an intermediate used to prepare novel series of Schiff bases and 4-thiazolidinones . It is also used in the synthesis of 2-cyano-6-methoxybenzothiazole .
Synthesis Analysis
The synthesis of this compound involves the use of 2-amino-6-methoxybenzothiazole as a starting material . This compound is then acylated with 3-chloropropionyl chloride. After substitution of chlorine in 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide by different piperazine derivatives, the target compounds are obtained .Molecular Structure Analysis
The molecular structure of this compound has been studied using various spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, UV–Vis, and mass spectra . The crystal structure of the compound has been determined using X-ray diffraction .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can be converted into 2-cyano-6-methoxybenzothiazole via the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole .Physical and Chemical Properties Analysis
This compound appears as a fine off-white to light tan powder . It is slightly soluble in water .Scientific Research Applications
Synthesis of Chemiluminescent Compounds
6-Methoxybenzothiazole is a crucial precursor in the synthesis of chemiluminescent compounds, notably Firefly luciferin. Its importance lies in medicinal diagnostics, biochemistry, and forensic trace analysis due to its role in efficient chemiluminescence systems (Würfel et al., 2012).
Biological Evaluation Against Bacterial Strains
This compound has been investigated for its antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. It serves as a base for synthesizing derivatives with potential antibacterial properties (Juber et al., 2020).
Production of Basic Dyes
In the dye industry, this compound is used in the production of basic dyes, a process that involves diazotization at elevated temperatures. This method is seen as a technological improvement in dye manufacturing (Penchev et al., 1991).
Synthesis for Industrial Application
The compound is a key intermediate in dye production and in creating Firefly Luciferin. Modifications in its synthesis, like using sodium thiocyanate and gradient temperature control, have made the process more suitable for industrial applications (Xiao-jun, 2011).
Mechanism of Action
Target of Action
6-Methoxybenzothiazole is a compound that has been studied for its potential anthelmintic activity . The primary targets of this compound are the parasites that cause helminth infections .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to their elimination . The compound exhibits different modes of action based on aryl group substitution as revealed by studies on intact bacterial cells and plasmid DNA .
Biochemical Pathways
This compound affects the biochemical pathways of the target organisms, leading to their death . The specific pathways affected by this compound and their downstream effects are still under investigation.
Result of Action
The result of this compound’s action is the elimination of the target organisms, leading to its potential use as an anthelmintic . Some synthesized carbamates exhibited notable activity. For example, methyl 6-[(5-(4-bromophenacylsulfanyl)-[1,3,4]-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate displayed an equipotent effect to the reference drug oxyclozanide at a concentration of 80 μg mL −1 .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-Methoxybenzothiazole plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, this compound can form hydrogen bonds with nucleic acids, influencing DNA and RNA stability .
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase enzymes. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, this compound has been shown to modulate neurotransmitter release, impacting synaptic plasticity and cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, it inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a biological response, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I metabolism primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, facilitating their excretion. The compound also affects metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, enhancing its solubility and transport. The compound can also interact with membrane transporters, such as the organic anion-transporting polypeptides, facilitating its uptake into cells. Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is crucial for its role in modulating cellular processes and biochemical reactions .
Properties
IUPAC Name |
6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOIGFLSEXUWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325459 | |
| Record name | 6-Methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-13-4 | |
| Record name | 6-Methoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxybenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2942-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)







![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)



